molecular formula C20H22ClNO5S2 B15193951 Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate CAS No. 102732-66-1

Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate

Cat. No.: B15193951
CAS No.: 102732-66-1
M. Wt: 456.0 g/mol
InChI Key: KTXSBQNOMRLXNN-UHFFFAOYSA-M
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Description

Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate is a complex organic compound with a unique structure that includes a dithietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate typically involves multiple steps. The process begins with the preparation of the dithietane ring, followed by the introduction of the ethyl and phenylethyl groups. The final step involves the formation of the perchlorate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dithietane chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate involves its interaction with molecular targets such as enzymes or receptors. The dithietane ring and other functional groups play a crucial role in these interactions, affecting the compound’s reactivity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanaminium, N-ethyl-N-[methyloxido(2-oxo-2-phenylethyl)-λ4-sulfanylidene]-, inner salt
  • Other dithietane-containing compounds

Uniqueness

Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate anion. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

102732-66-1

Molecular Formula

C20H22ClNO5S2

Molecular Weight

456.0 g/mol

IUPAC Name

diethyl-(4-phenacyl-4-phenyl-1,3-dithietan-2-ylidene)azanium;perchlorate

InChI

InChI=1S/C20H22NOS2.ClHO4/c1-3-21(4-2)19-23-20(24-19,17-13-9-6-10-14-17)15-18(22)16-11-7-5-8-12-16;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KTXSBQNOMRLXNN-UHFFFAOYSA-M

Canonical SMILES

CC[N+](=C1SC(S1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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